molecular formula C9H15ClN2O2 B1373571 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride CAS No. 1269087-62-8

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride

Cat. No.: B1373571
CAS No.: 1269087-62-8
M. Wt: 218.68 g/mol
InChI Key: AWHFHCCPTUJTMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties. This compound is often used in research and development within the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride typically involves the reaction of 1,3,5-trimethylpyrazole with a suitable propanoic acid derivative under acidic conditions to form the hydrochloride salt. Common solvents used in this synthesis include ethanol, water, and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time. The final product is usually purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trimethyl substitution pattern on the pyrazole ring enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-(1,3,5-trimethylpyrazol-4-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-6-8(4-5-9(12)13)7(2)11(3)10-6;/h4-5H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHFHCCPTUJTMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.